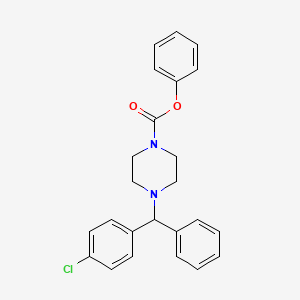
Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate is a compound belonging to the class of diarylpiperazine derivatives. These compounds are known for their broad spectrum of therapeutic activities, including antiemetic, anticholinergic, urticaria sedation, anxiolytic, antiserotonergic, opioid agonists, and bradykinin antagonists
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the commercially available compound (4-chlorophenyl)(phenyl)methanone. This keto compound is treated with sodium borohydride in methanol at room temperature to yield (4-chlorophenyl)(phenyl)methanol. The resulting alcohol is then reacted with hydrochloric acid in the presence of calcium chloride to obtain 1-chloro-4-[chloro-(phenyl)-methyl]benzene. Finally, this intermediate is reacted with piperazine in the presence of potassium carbonate and a phase-transfer catalyst in tetrahydrofuran under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of a functional group with the nucleophile.
Aplicaciones Científicas De Investigación
Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various biologically active compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist at histamine receptors, thereby blocking the physiological effects of histamine. This action is mediated through its binding to the H1 receptor, preventing histamine from exerting its effects on target cells . Additionally, the compound may interact with other receptors and signaling pathways, contributing to its broad spectrum of biological activities.
Comparación Con Compuestos Similares
Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Clocinizine: Another diarylpiperazine derivative with antihistamine properties.
Chlorcyclizine: A first-generation antihistamine used for the relief of allergy symptoms.
Levocetirizine: A more potent and selective H1 receptor antagonist with fewer side effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H23ClN2O2 |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
phenyl 4-[(4-chlorophenyl)-phenylmethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H23ClN2O2/c25-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)26-15-17-27(18-16-26)24(28)29-22-9-5-2-6-10-22/h1-14,23H,15-18H2 |
Clave InChI |
AEWRAAQRIIQUBD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11832593.png)

![3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11832599.png)
![9,9'-(5-(6-([1,1'-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B11832601.png)
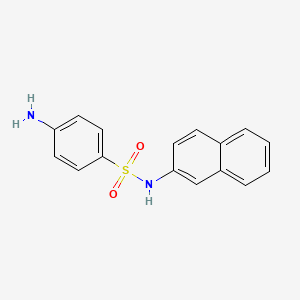


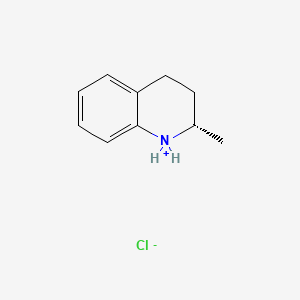
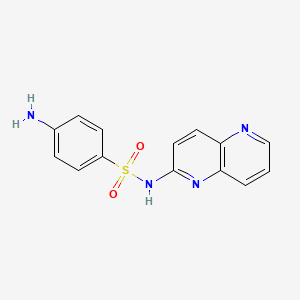
![8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine](/img/structure/B11832637.png)
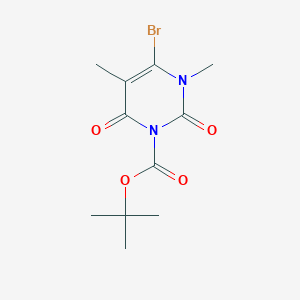
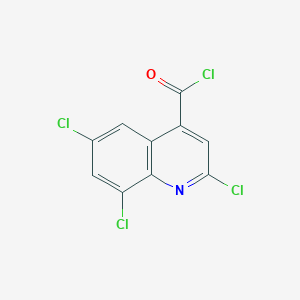
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)
